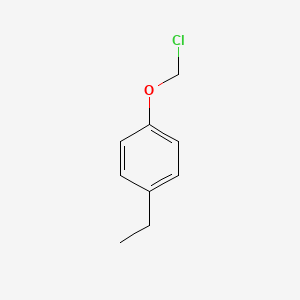

1-(Chloromethoxy)-4-ethylbenzene

Description

1-(Chloromethyl)-4-ethylbenzene (CAS: 1467-05-6) is a chlorinated aromatic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol . Structurally, it consists of a benzene ring substituted with a chloromethyl (-CH₂Cl) group at position 1 and an ethyl (-CH₂CH₃) group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by the electron-donating ethyl group, which moderates the electrophilicity of the chloromethyl moiety while introducing steric bulk.

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-(chloromethoxy)-4-ethylbenzene |

InChI |

InChI=1S/C9H11ClO/c1-2-8-3-5-9(6-4-8)11-7-10/h3-6H,2,7H2,1H3 |

InChI Key |

ALTDYQVFHUECNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Chloromethoxy)-4-ethylbenzene typically involves the chloromethylation of 4-ethylphenol. This reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

1-(Chloromethoxy)-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The chloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and oxidizing agents like KMnO4 for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethoxy)-4-ethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: The compound is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and sealants.

Biological Studies: It is used as a starting material for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-ethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethyl group, making it more susceptible to electrophilic substitution reactions. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related chloromethyl-substituted benzene derivatives is provided below:

2.1 Structural and Physical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloromethoxy)-4-ethylbenzene, and how are reaction conditions optimized?

- Methodology :

-

Stepwise Alkylation : React 4-ethylphenol with chloromethylation agents (e.g., chloromethyl methyl ether) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMSO or acetonitrile. Monitor reaction progress via TLC or GC-MS .

-

Purification : Post-reaction, precipitate the product by pouring the mixture into cold water, followed by filtration and recrystallization using ethanol or hexane .

-

Key Variables :

-

Base selection : NaOH or K₂CO₃ influences reaction rate and byproduct formation .

-

Temperature : Reflux conditions (~80–90°C) enhance reactivity but require careful control to avoid decomposition .

- Data Table :

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of 4-ethylphenol | Chloromethyl methyl ether, K₂CO₃, DMSO, 80°C | 65–75% | |

| Recrystallization | Ethanol, cold water wash | >90% purity |

Q. How is structural characterization of 1-(Chloromethoxy)-4-ethylbenzene performed?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the chloromethoxy group shows distinct δ ~4.5–5.0 ppm (¹H) and δ ~70–80 ppm (¹³C) .

- Mass Spectrometry : HRESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₉H₁₁ClO: 170.0495) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the chloromethoxy group in cross-coupling reactions?

- Methodology :

-

Catalytic Studies : Investigate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using 1-(Chloromethoxy)-4-ethylbenzene as an electrophile. Monitor intermediates via HRESI-MS and kinetic NMR .

-

Key Findings :

-

The chloromethoxy group acts as a directing group, facilitating regioselective C–H functionalization .

-

Competing hydrolysis under aqueous conditions requires inert atmospheres or anhydrous solvents .

- Data Table :

| Reaction Type | Catalytic System | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 60–70% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 50–55% |

Q. How can contradictory data on reaction yields be resolved in the synthesis of derivatives?

- Case Study : Discrepancies in Sonogashira coupling yields (40% vs. 65%) may arise from:

- Oxygen Sensitivity : Trace oxygen degrades Pd catalysts; use Schlenk techniques .

- Byproduct Formation : Competing hydrolysis of the chloromethoxy group reduces efficiency. Solvent screening (e.g., THF vs. DMF) mitigates this .

Q. What are the applications of 1-(Chloromethoxy)-4-ethylbenzene in materials science?

- Methodology :

-

Polymer Synthesis : Use as a monomer in polyarylene ether synthesis. Characterize thermal stability via TGA (decomposition >250°C) .

-

Liquid Crystals : Introduce mesogenic groups via nucleophilic substitution; analyze phase behavior using polarized optical microscopy .

- Data Table :

| Application | Functionalization Method | Key Property | Reference |

|---|---|---|---|

| Conducting Polymers | Electropolymerization | Conductivity: 10⁻³ S/cm | |

| Liquid Crystal Precursor | Grignard Addition | Nematic Phase at 120°C |

Safety and Handling

Q. What protocols ensure safe handling of 1-(Chloromethoxy)-4-ethylbenzene in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.